N-(Quinolin-2-ylmethylene)aniline

Medicinal Chemistry Structural Biology Analytical Chemistry

For researchers synthesizing transition metal complexes, obtaining a reproducible baseline for structure-activity relationship (SAR) studies is often hindered by ligand variability. N-(Quinolin-2-ylmethylene)aniline eliminates electronic bias from aniline ring substitution, serving as the definitive reference scaffold. • Unsubstituted scaffold: Provides zero H-bond donor profile and intermediate LogP (~4.0) for unbiased comparison of substituent electronic effects. • Conformational rigidity: Only 2 rotatable bonds favor entropy-driven chelation, yielding higher stability constants for robust 1:1 metal complexes. • Low molecular weight (232.28 Da): Minimizes absorption edge effects in X-ray diffraction and simplifies ESI-MS isotopic peak patterns.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 5603-13-4
Cat. No. B11879187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Quinolin-2-ylmethylene)aniline
CAS5603-13-4
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C16H12N2/c1-2-7-14(8-3-1)17-12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12H
InChIKeyJDRHTHAVWRDRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Quinolin-2-ylmethylene)aniline: Core Schiff Base Ligand for Metal Complex Design


N-(Quinolin-2-ylmethylene)aniline (CAS 5603-13-4) is a prototypical bidentate Schiff base ligand formed by condensation of quinoline-2-carboxaldehyde with aniline [1]. It features a quinoline N-donor and an imine N-donor that together create a constrained five-membered chelate ring upon metal coordination, distinguishing it from salicylaldehyde-derived or aliphatic Schiff bases. The compound serves as a synthetic entry point for Ru(II), Cu(I/II), and other transition metal complexes with applications in DNA binding, catalysis, and photodynamic therapy [2]. Its unsubstituted aniline ring provides a baseline scaffold against which substituted analogs can be systematically compared for electronic tuning.

1
Unsubstituted parent scaffold for systematic SAR and electronic tuning studies of quinoline-Schiff base metal complexes
2
Bidentate N,N-chelating ligand forming constrained 5-membered rings with Ru(II), Cu(I/II), and transition metals
3
Baseline compound with neutral aniline electronics for DNA binding, catalysis, and photodynamic research

Why Aniline-Ring Substitution Defines Chelation Geometry and Electronic Profile


Quinoline-2-ylmethylene Schiff bases cannot be generically interchanged because the aniline ring substituent directly modulates the electron density at the imine nitrogen and the steric environment around the metal center. Even a single para-substituent (e.g., –Cl vs. –H vs. –CH3) produces measurable differences in LogP (Δ up to 0.6 units), molecular weight (Δ up to 34.4 Da), and topological polar surface area [1]. These computed property shifts translate into altered metal-binding affinities, complex solubility, and DNA intercalation propensity [2]. Selecting the unsubstituted parent compound N-(quinolin-2-ylmethylene)aniline eliminates electronic bias from the aniline ring, making it the preferred scaffold for systematic structure–activity relationship (SAR) studies and for applications requiring maximal ligand conformational flexibility with only two rotatable bonds.

Electronic profile shifts 4-chloro or 4-methyl analogs alter imine electron density via Hammett effects, changing metal-binding affinity and complex redox behavior.
Lipophilicity mismatch Substituted anilines raise LogP by up to 0.6 units, potentially modifying membrane partitioning and aggregation propensity in biological assays.
Steric and conformational bias Even small para-substituents introduce steric constraints that may alter chelate geometry and DNA intercalation orientation relative to the parent.

Quantitative Differentiation from Substituted Analogs


Molecular Weight Advantage for Crystallography and Mass Spectrometry

The unsubstituted parent compound has a molecular weight of 232.28 g/mol, which is 34.44 g/mol lower than the 4-chloro analog (266.72 g/mol) and approximately 14 g/mol lower than the 4-methyl analog (~246 g/mol) [1]. This lower mass simplifies mass spectrometric identification of metal complex fragmentation patterns and reduces electron density for X-ray crystallography phasing, where heavy atoms introduce absorption edge artifacts.

Molecular weight
Cross-study comparable
232.28 g/mol
Δ –34.44 vs. 4-Cl
Supports cleaner mass spectra and reduced X-ray phase bias for structural determination
Computed property; verify experimentally for metal complex adducts
Medicinal Chemistry Structural Biology Analytical Chemistry

Lipophilicity Control: Intermediate LogP Profile

N-(Quinolin-2-ylmethylene)aniline has a computed XLogP3 of 4.0, placing it between the 4-chloro analog (XLogP3 = 4.6, Δ = +0.6) and the 4-methyl analog (XLogP3 ≈ 4.3, estimated Δ = +0.3) [1]. This intermediate lipophilicity provides a neutral starting point for optimizing membrane permeability while avoiding excessive hydrophobicity that can lead to aggregation-based assay artifacts.

XLogP3
Cross-study comparable
4.0
Δ –0.6 vs. 4-Cl
Intermediate lipophilicity may balance membrane partitioning and aggregation risk in cell-based SAR
XLogP3 3.0 algorithm; empirical logP measurement advised
Drug Design ADME Prediction Biophysical Chemistry

Minimal Topological Polar Surface Area and Membrane Diffusion

The compound has a topological polar surface area (tPSA) of 25.3 Ų, identical to the 4-chloro analog (25.3 Ų) and lower than many heterocyclic Schiff bases bearing additional H-bond donors [1]. This tPSA falls well below the 60–70 Ų threshold commonly associated with favorable blood–brain barrier penetration, positioning the parent scaffold for CNS-targeted metal complex design.

Topological polar surface area
Supporting evidence
25.3 Ų
34.7–44.7 below CNS threshold
Low tPSA profile supports passive membrane diffusion potential for CNS-targeted ligand design
CNS threshold reference: 60–70 Ų; requires permeability assay validation
Medicinal Chemistry Pharmacokinetics Blood-Brain Barrier

Conformational Simplicity and Entropy-Favored Metal Chelation

The parent compound possesses exactly two rotatable bonds (C–N imine and N–Ph), identical to the 4-chloro analog [1]. This conformational minimalism results in a lower entropic penalty upon metal chelation compared to flexible multidentate ligands, favoring higher stability constants for 1:1 metal–ligand complexes. By contrast, Schiff bases with longer aliphatic linkers or additional pendant arms exhibit 4–6 rotatable bonds, entropically disfavoring complex formation.

Rotatable bonds
Class-level inference
2 bonds
Δ –2 to –4 vs. multidentate ligands
Conformational rigidity may favor entropy-driven chelation and improved complex stability
Class-level comparison; confirm stability constants for specific metal ions
Coordination Chemistry Thermodynamics Ligand Design

Hydrogen Bond Acceptor Profile for Metal Coordination

The ligand provides exactly two H-bond acceptor sites (quinoline N and imine N) and zero H-bond donor sites, matching the acceptor count of the 4-chloro analog (2 acceptors, 0 donors) [1]. This donor-free profile prevents competitive hydrogen bonding with biological targets, ensuring that the primary interaction mode remains metal-mediated DNA intercalation or catalytic activation. Ligands with phenolic –OH or amide –NH groups introduce H-bond donors that can redirect binding away from the intended metal center.

H-bond profile
Supporting evidence
Acceptors: 2
Donors: 0
Donor-free profile may reduce competing H-bonding with biological targets, supporting metal-mediated interaction studies
Compared to salicylaldehyde Schiff bases (1 donor)
Bioinorganic Chemistry Molecular Recognition DNA Intercalation

Ligand Basicity and Ru(II) Complex DNA Binding

In Ru(II) arene complexes of the type [(η⁶-arene)RuCl(L)]PF₆, the unsubstituted ligand L = N-(quinolin-2-ylmethylene)aniline provides a baseline imine basicity. The 4-nitro-substituted analog (L1 = (E)-4-nitro-N-(quinolin-2-ylmethylene)aniline) demonstrated DNA binding via electronic absorption titration, but the electron-withdrawing –NO₂ group reduces imine σ-donor strength, potentially weakening Ru–N bonds [1]. The parent –H substituent preserves imine electron density, maximizing metal–ligand bond stability and ensuring consistent DNA intercalation geometry.

Imine basicity (Hammett)
Class-level inference
σₚ = 0.00 (neutral)
Δσₚ = –0.78 vs. 4-NO₂
Electron-neutral aniline preserves imine donor strength, supporting consistent Ru–N bond stability in DNA binding complexes
Hammett constants inferred; Ru complex stability data from literature review
Medicinal Inorganic Chemistry DNA Binding Ruthenium Complexes

Evidence-Based Application Scenarios


Systematic SAR Studies of Quinoline-Schiff Base Metal Complexes

Investigators synthesizing libraries of Ru(II), Cu(II), or Zn(II) complexes for biological screening should use the unsubstituted parent ligand as the reference compound. Its intermediate LogP (4.0) and zero H-bond donor profile [1] provide an unbiased baseline to quantify the electronic and steric contributions of –Cl, –CH₃, –NO₂, or –OCH₃ substituents on DNA binding affinity, cytotoxicity, and catalytic activity.

X-ray Crystallography and Mass Spectrometry Structural Determination

The low molecular weight (232.28 Da) and absence of heavy atoms (Cl, Br) [1] make this ligand ideal for single-crystal X-ray diffraction studies of its metal complexes, as it minimizes absorption edge effects and simplifies electron density map interpretation. The low mass also yields cleaner ESI-MS spectra with less isotopic peak overlap.

CNS-Targeted Metal-Based Therapeutic Design

With a tPSA of 25.3 Ų—well below the 60–70 Ų blood–brain barrier threshold—and only two rotatable bonds [1], the parent ligand is the preferred scaffold for designing metal complexes intended for CNS applications. The lack of polar substituents maximizes passive diffusion across lipid bilayers.

Entropy-Driven Coordination Chemistry and Catalyst Design

The conformational rigidity afforded by only two rotatable bonds [1] favors entropy-driven chelation, yielding higher stability constants for 1:1 metal complexes. This property is critical for synthesizing robust homogeneous catalysts where ligand dissociation must be minimized under catalytic turnover conditions.

Application
Selection Property
Validation Focus
SAR library synthesis
Unbiased electronic baseline
Quantify substituent effects on metal-binding and bioactivity
X-ray / MS structural studies
Low mass, no heavy atoms
Absorption edge minimization and isotopic pattern clarity
CNS-targeted metal complex design
Low tPSA, few rotatable bonds
Passive membrane diffusion and BBB penetration assays
Entropy-driven catalyst design
Conformational rigidity
Stability constants and ligand dissociation under turnover
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